6-amino-2-ethoxy-2H-acridin-9-one
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Overview
Description
6-amino-2-ethoxy-2H-acridin-9-one is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-ethoxy-2H-acridin-9-one typically involves multiple steps:
Starting Material: The synthesis begins with acridine as the starting material.
Amination: Acridine undergoes a reaction with an amine to form the corresponding amide.
Hydrolysis: The amide is then hydrolyzed to produce the corresponding acid.
Esterification: The acid is reacted with ethanol to form this compound[][1].
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-amino-2-ethoxy-2H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the acridine ring.
Substitution: The amino and ethoxy groups can be substituted with other functional groups under appropriate conditions[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction[][1].
Major Products
Scientific Research Applications
6-amino-2-ethoxy-2H-acridin-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry:Mechanism of Action
The mechanism of action of 6-amino-2-ethoxy-2H-acridin-9-one involves its interaction with biological targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It inhibits enzymes such as topoisomerase and telomerase, which are crucial for DNA replication and cell division.
Pathways: These interactions lead to the activation of cellular pathways that result in cell cycle arrest and apoptosis, making it a potential anticancer agent
Comparison with Similar Compounds
Similar Compounds
6,9-Diamino-2-ethoxyacridine: This compound is similar in structure but has two amino groups, enhancing its biological activity.
2-ethoxy-6,9-diaminoacridine lactate: Known for its antimicrobial properties, it is used in medical applications.
Uniqueness
6-amino-2-ethoxy-2H-acridin-9-one is unique due to its specific substitution pattern, which provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications. Its ability to intercalate into DNA and inhibit critical enzymes sets it apart from other acridine derivatives .
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
6-amino-2-ethoxy-2H-acridin-9-one |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-10-4-6-13-12(8-10)15(18)11-5-3-9(16)7-14(11)17-13/h3-8,10H,2,16H2,1H3 |
InChI Key |
NXHABYPXULJQQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C=CC2=NC3=C(C=CC(=C3)N)C(=O)C2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.